molecular formula C5H9BrO B1266018 5-Bromopentan-2-one CAS No. 3884-71-7

5-Bromopentan-2-one

Cat. No. B1266018
CAS RN: 3884-71-7
M. Wt: 165.03 g/mol
InChI Key: HTKABMPGOHRVCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromopentan-2-one involves various chemical reactions that introduce the bromo group into the pentan-2-one molecule. While specific studies on the synthesis of 5-Bromopentan-2-one were not identified, similar compounds like pentane-1,5-diol have been synthesized from furfural and its derivatives, indicating a potential pathway for synthesizing related brominated compounds through the manipulation of furfural derivatives (Tan et al., 2021).

Scientific Research Applications

Organic Chemistry Education

  • Experimentation in Undergraduate Labs: 5-Bromopentan-2-one (or similar compounds) is used in educational settings for demonstrating chemical reactions. For instance, an experiment involving the elimination reactions of alkyl halides like 1-Bromopentane with sodium ethoxide or potassium tert-butoxide has been described. This experiment, which employs gas chromatography to monitor the reaction, serves as a valuable educational tool in undergraduate organic chemistry labs (Latimer, 2003).

Synthesis of Chemical Compounds

  • Synthesis of Nonlinear Chromophores: 5-Bromopentan-2-one has potential applications in the synthesis of chemical compounds. For example, it can be used in the catalyst-free synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes. This method offers high chemo- and regioselectivity with yields up to 96%, demonstrating the compound's usefulness in synthesizing complex molecules (Mittersteiner et al., 2019).

Development of Experimental Techniques

  • Ion-Velocity Map Imaging Technique: The compound has been utilized in advanced experimental techniques like ion-velocity map imaging to study the photodissociation dynamics of related compounds, such as 2-bromopentane. This approach helps in understanding the molecular behavior under specific conditions, thus contributing to the field of physical chemistry (Gu et al., 2013).

Liquid Crystal Synthesis

  • Liquid Crystal Synthesis: 5-Bromopentan-2-one is also significant in the synthesis of liquid crystals. It can be used in the preparation of 5-alkyl-2-(4-cyanophenyl)-1,3-dioxanes, which are key components in liquid crystal technology. This synthesis involves multiple steps, starting from diethyl malonate and 1-bromopentane, demonstrating the compound's role in producing materials with specific electronic properties (Liu, 2002).

Pharmaceutical Applications

  • Synthesis of Antidepressant Compounds: 5-Bromopentan-2-one derivatives have been synthesized and evaluated for antidepressant activities. The study involved the synthesis of salts and diylidenehydrazidеs of 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid, demonstrating the potential pharmaceutical applications of the compound (Khaliullin et al., 2017).

Advanced Materials Research

  • Supramolecular Adsorption Material Development: The compound plays a role in the development of advanced materials, such as solid supramolecular adsorption materials. This includes its use in separating haloalkane isomers with high selectivity, a process critical in both fundamental research and industrial applications (Wu et al., 2022).

Safety And Hazards

5-Bromopentan-2-one is a flammable liquid and vapor . It can cause skin irritation and is toxic to aquatic life with long-lasting effects . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

properties

IUPAC Name

5-bromopentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-5(7)3-2-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKABMPGOHRVCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063219
Record name 2-Pentanone, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromopentan-2-one

CAS RN

3884-71-7
Record name 5-Bromo-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3884-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentanone, 5-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003884717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pentanone, 5-bromo-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pentanone, 5-bromo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromopentan-2-one
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
J Jílek, J Pomykáček, Z Prošek, J Holubek… - Collection of …, 1983 - cccc.uochb.cas.cz
… Alkylation of the amine VIa with 5-bromopentan-2-one and the following reduction of the amino ketone IXa formed gave the amino alcohol VIIIa. Amino alcohols IIa and IIIb were …
Number of citations: 12 cccc.uochb.cas.cz
RF Salinaro, JA Berson - Journal of the American Chemical …, 1982 - ACS Publications
… A sample of 13 g (62 mmol) of 5bromopentan-2-one ethylene ketal and 16.2 g (61.8 mmol) oftriphenylphosphine (recrystallized from hexanes) was stirred underN2 in a dry, 50-mL flask. …
Number of citations: 30 pubs.acs.org
KN Allen, RH Abeles - Biochemistry, 1989 - ACS Publications
… to give 1.7 g (8 mmol, 36% yield) of 1,1,1 -trifluoro-5-bromopentan-2-one, a colorless liquid: … Into a solution of 1,1,1 -trifluoro-5-bromopentan-2-one (0.5 g, 2.3 mmol) in 3 mL of 1,2-…
Number of citations: 85 pubs.acs.org
R Turgis, G Arrachart, S Michel, S Legeai… - Separation and …, 2018 - Elsevier
… under 20 mm bar), 5-bromopentan-2-one (12.7 g) was obtained as a colorless oil. … Cleavage of acetylbutyrolactone with HBr provided 5-bromopentan-2-one that was then reacted with …
Number of citations: 36 www.sciencedirect.com
HS Dang, BP Roberts - Journal of the Chemical Society, Perkin …, 1996 - pubs.rsc.org
… The isolation of 5-bromopentan-2-one 15 implies that Bu,Sn' reacts more rapidly with the diazo carbonyl function than it abstracts bromine from carbon. Attempts to repeat these …
Number of citations: 1 pubs.rsc.org
AM Burke, W Kandur, EJ Novitsky, RM Kaake… - Organic & …, 2015 - pubs.rsc.org
… The lactone 17 was treated with HBr to generate the required 5-bromopentan-2-one (18). The standard displacement with sodium azide gave the desired ketone 11 in good overall yield…
Number of citations: 46 pubs.rsc.org
E Bellur, P Langer - The Journal of Organic Chemistry, 2005 - ACS Publications
… The reaction of α-acetyl-γ-butyrolactone with HBr has been reported to give 5-bromopentan-2-one by ring-opening and subsequent decarboxylation. The reaction of 3-oxoalkanoate …
Number of citations: 17 pubs.acs.org
R Tschesche, B Goossens, G Piestert, A Töpper - Tetrahedron, 1977 - Elsevier
Grignard-reaction of pregnenolone-3β-acetate with pentan-2-one ethylene ketal-5-magnesium bromide and subsequent dehydration yielded 27-nor-25-oxocholesta-5,20 (22)-dien-3β-…
Number of citations: 7 www.sciencedirect.com
C Joubert, C Beney, A Marsura… - Journal of Labelled …, 1995 - Wiley Online Library
The condensation of ethyl acetoacetate‐ 13 C 4 and ethyl bromoacetate‐ 13 C 2 afforded, in seven steps, (1,2,3,4,5‐ 13 C 5 ) 5‐(diethylphosphono)‐2‐pentanone ethylene ketal 9. The …
MN Deshmukh - 1979 - dspace.ncl.res.in
… ,5-dialky1~1,3-dioxane derived from 5-bromopentan-2-one (XIV) as an alternative method for … 5-Bromopentan-2-one was converted to 5,5-dimethyl-l,3dioxane derivative. Ketalisation of (…
Number of citations: 0 dspace.ncl.res.in

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